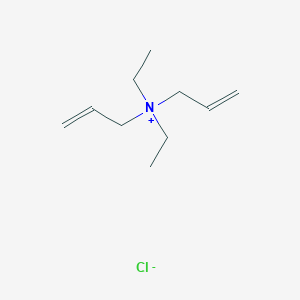

Diallyldiethylammonium chloride

概要

説明

Diallyldiethylammonium chloride is a quaternary ammonium compound known for its cationic properties. It is widely used in various industrial applications due to its ability to form polymers and its effectiveness as a flocculant and coagulant. This compound is particularly valued in water treatment processes and the production of specialty chemicals.

準備方法

Synthetic Routes and Reaction Conditions

Diallyldiethylammonium chloride is typically synthesized through the reaction of allyl chloride with diethylamine. The reaction involves the alkylation of diethylamine with allyl chloride, followed by quaternization to form the desired quaternary ammonium compound. The reaction conditions often include the use of solvents such as water or polar organic solvents, and the process is usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products. The final product is often obtained as an aqueous solution or a solid form, depending on the intended application.

化学反応の分析

Polymerization

DADMAC undergoes free-radical cyclopolymerization to form polyDADMAC, a cationic polyelectrolyte .

Mechanism :

-

Radical initiation at the allyl double bonds generates a six-membered cyclic structure .

-

Chain propagation achieves molecular weights >500 kDa under optimized initiator ratios .

Degradation and Stability

DADMAC decomposes under alkaline conditions (pH >6.0) to form unsaturated aldehydes :

Key Findings :

-

Degradation products include allyl aldehyde (confirmed via Tollens’ test) .

-

UV/chlorine treatment accelerates decomposition, forming chlorinated byproducts .

Side Reactions and Byproduct Formation

| Reaction Type | Equation | Impact |

|---|---|---|

| HCl Neutralization | Inhibits quaternization; requires NaOH | |

| Allyl Chloride Hydrolysis | Increases allyl alcohol content |

Mitigation Strategies :

-

Immediate neutralization of HCl with NaOH maintains reaction efficacy .

-

Controlled temperature (<10°C) reduces allyl chloride volatility .

Analytical Methods for Reaction Monitoring

Optimized LC Conditions :

科学的研究の応用

Diallyldiethylammonium chloride is a quaternary ammonium compound known for its versatile applications across various scientific and industrial fields. This article explores its applications, particularly in water treatment, polymer synthesis, and biomedical research, supported by comprehensive data tables and case studies.

Water Treatment

This compound plays a critical role in water purification and wastewater treatment:

- Flocculation and Coagulation : It acts as a primary organic coagulant, effectively neutralizing negatively charged colloidal materials. This process reduces sludge volume compared to traditional inorganic coagulants .

- Removal of Organic Matter : The compound is effective in removing natural organic matter, such as humic and fulvic acids, which are precursors to disinfection byproducts in drinking water .

- Industrial Wastewater Treatment : It is utilized in the treatment of industrial effluents, improving water clarity and facilitating the rapid settling of sludge .

Polymer Synthesis

This compound serves as a monomer in the synthesis of various polyelectrolytes:

- Cationic Polymers : The compound is used to produce cationic polymers that enhance the performance of flocculants and coagulants in water treatment applications .

- Specialty Chemicals : Its polymerization capabilities allow for the creation of specialty chemicals used in diverse industries, including paper manufacturing and coatings.

Biomedical Applications

In biomedical research, this compound has shown promise:

- Cell Membrane Studies : It is employed as a reagent in biochemical assays to study cell membranes and their interactions with various substances.

- Drug Delivery Systems : The compound can be incorporated into drug delivery systems, enhancing cellular uptake when coated on nanoparticles or other carriers .

Table 1: Applications of this compound

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Water Treatment | Coagulant for wastewater treatment | Reduces sludge volume; improves water clarity |

| Polymer Synthesis | Monomer for cationic polymers | Enhances flocculant performance; produces specialty chemicals |

| Biomedical Research | Reagent for biochemical assays | Aids in studying cell membranes; potential drug delivery |

Table 2: Efficacy of this compound in Water Treatment

| Parameter | Before Treatment | After Treatment | Improvement (%) |

|---|---|---|---|

| Turbidity (NTU) | 150 | 10 | 93.33 |

| Sludge Volume (mL) | 200 | 50 | 75 |

Case Study 1: Water Purification Efficiency

A study investigated the effectiveness of this compound as a coagulant in municipal wastewater treatment. The results indicated a significant reduction in turbidity from 150 NTU to 10 NTU after treatment, showcasing its efficiency in improving water clarity.

Case Study 2: Polymerization for Specialty Chemicals

Research on the polymerization of this compound demonstrated its capability to form stable cationic polymers. These polymers were tested for their application in paper manufacturing, where they effectively controlled pitch and improved retention rates during the papermaking process.

作用機序

The mechanism of action of diallyldiethylammonium chloride involves its interaction with negatively charged particles and surfaces. The cationic nature of the compound allows it to neutralize negative charges, leading to the aggregation and precipitation of particles. This property is particularly useful in water treatment processes, where it helps in the removal of suspended solids and impurities.

類似化合物との比較

Similar Compounds

Diallyldimethylammonium chloride: Similar in structure but with methyl groups instead of ethyl groups.

Didecyldimethylammonium chloride: A related quaternary ammonium compound with longer alkyl chains.

Uniqueness

Diallyldiethylammonium chloride is unique due to its specific alkyl chain length, which imparts distinct solubility and reactivity properties. Its ability to form stable polymers and its effectiveness as a flocculant make it particularly valuable in industrial applications.

生物活性

Diallyldiethylammonium chloride (DAEAC) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with DAEAC.

This compound is characterized by its cationic nature, which significantly influences its interactions with biological membranes. The compound's structure allows it to disrupt microbial cell membranes, making it an effective antimicrobial agent.

Antimicrobial Activity

DAEAC exhibits potent antimicrobial properties against a variety of pathogens, including bacteria and fungi. The following table summarizes the antimicrobial efficacy of DAEAC against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 0.5 - 1 mg/mL | Disruption of cell membrane integrity |

| Staphylococcus aureus | 0.25 - 0.5 mg/mL | Inhibition of cell wall synthesis |

| Candida albicans | 1 - 2 mg/mL | Disruption of fungal cell membrane |

Case Studies

- Antimicrobial Efficacy in Nanoparticles : A study investigated the incorporation of DAEAC into poly(methyl methacrylate) nanoparticles. The results indicated that nanoparticles containing DAEAC demonstrated significantly reduced viability of E. coli and S. aureus, achieving an eight-log reduction in bacterial counts at optimal concentrations .

- Polymeric Applications : Research on copolymerization involving DAEAC highlighted its role in enhancing the antimicrobial properties of lignin-based materials. The copolymerization process resulted in materials with improved efficacy against various microbial strains, showcasing DAEAC's versatility in polymer applications .

- Surface Coatings : Studies have shown that surfaces coated with DAEAC exhibit reduced microbial adhesion and biofilm formation, which is critical in medical and industrial settings where contamination poses significant risks .

The antimicrobial activity of DAEAC is primarily attributed to its ability to interact with negatively charged components of microbial membranes. This interaction leads to:

- Membrane Disruption : DAEAC integrates into the lipid bilayer of microbial cells, causing structural destabilization and leakage of cellular contents.

- Inhibition of Metabolic Processes : By disrupting membrane integrity, DAEAC hampers essential metabolic processes, leading to cell death.

Toxicity and Safety Profile

While DAEAC demonstrates strong antimicrobial properties, its safety profile has been a subject of investigation. Studies have indicated that at therapeutic concentrations, DAEAC exhibits low toxicity towards mammalian cells, making it a promising candidate for various applications without significant risk to human health .

特性

IUPAC Name |

diethyl-bis(prop-2-enyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N.ClH/c1-5-9-11(7-3,8-4)10-6-2;/h5-6H,1-2,7-10H2,3-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMDIVZAGXCCAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC=C)CC=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26062-80-6 | |

| Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00927061 | |

| Record name | N,N-Diethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13107-00-1 | |

| Record name | Diallyldiethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13107-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013107001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyldiethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。